molecular formula C11H22O B14717943 1-(2-Methoxypropan-2-yl)-4-methylcyclohexane CAS No. 13213-31-5

1-(2-Methoxypropan-2-yl)-4-methylcyclohexane

Cat. No.: B14717943
CAS No.: 13213-31-5
M. Wt: 170.29 g/mol
InChI Key: WKXIJKLSASOAHU-UHFFFAOYSA-N
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Description

1-(2-Methoxypropan-2-yl)-4-methylcyclohexane is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, where a methoxypropan-2-yl group and a methyl group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypropan-2-yl)-4-methylcyclohexane typically involves the reaction of cyclohexanone with 2-methoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of optimized catalysts and reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropan-2-yl)-4-methylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)-4-methylcyclohexane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypropan-2-yl)-4-methylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxypropan-2-yl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as in enzymatic reactions or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: A similar compound with a double bond in the cyclohexane ring.

    1-(2-Methoxy-2-propanyl)-4-methylbenzene: A benzene derivative with a similar substituent pattern.

Uniqueness

1-(2-Methoxypropan-2-yl)-4-methylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

13213-31-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

1-(2-methoxypropan-2-yl)-4-methylcyclohexane

InChI

InChI=1S/C11H22O/c1-9-5-7-10(8-6-9)11(2,3)12-4/h9-10H,5-8H2,1-4H3

InChI Key

WKXIJKLSASOAHU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)(C)OC

Origin of Product

United States

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